Dibenzyloxyphosphoryl acetic acid ethyl ester
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Overview
Description
This compound is characterized by its ester functional group, which is commonly found in many naturally occurring and synthetic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyloxyphosphoryl acetic acid ethyl ester can be synthesized through esterification reactions. One common method involves the reaction of dibenzyloxyphosphoryl acetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water . This reaction typically requires heating to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Dibenzyloxyphosphoryl acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form dibenzyloxyphosphoryl acetic acid and ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding phosphonic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like alcohols or amines under mild conditions.
Major Products Formed
Hydrolysis: Dibenzyloxyphosphoryl acetic acid and ethanol.
Oxidation: Phosphonic acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Dibenzyloxyphosphoryl acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dibenzyloxyphosphoryl acetic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active molecules that participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyloxyphosphoryl acetic acid methyl ester
- Ethyl acetate
- Methyl butyrate
Uniqueness
Dibenzyloxyphosphoryl acetic acid ethyl ester is unique due to its specific ester functional group and the presence of the dibenzyloxyphosphoryl moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-bis(phenylmethoxy)phosphorylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O5P/c1-2-21-18(19)15-24(20,22-13-16-9-5-3-6-10-16)23-14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNNCLKXMXEVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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